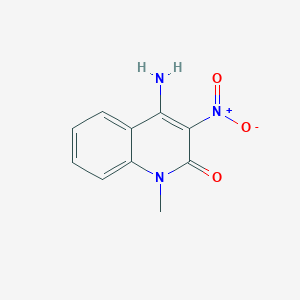

4-Amino-1-methyl-3-nitroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOXDVZMXUNYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383027 | |

| Record name | 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141945-48-4 | |

| Record name | 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One

Retrosynthetic Analysis of 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections are focused on the installation of the functional groups on the quinolinone core.

The most viable disconnection is the C4-NH2 bond via a nucleophilic aromatic substitution (SNAr). This suggests that the final step could be the amination of a suitable precursor, such as 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one (I) . This is a common and effective method for introducing an amino group at the 4-position of a quinoline (B57606) ring system, particularly when the ring is activated by an electron-withdrawing nitro group. nih.govplos.org

Further disconnection of precursor (I) involves the removal of the nitro group at the C3 position. This points to an electrophilic nitration of 4-chloro-1-methylquinolin-2(1H)-one (II) . The quinolinone ring is activated towards electrophilic substitution, and the C3 position is a likely site for nitration.

The next disconnection breaks the heterocyclic ring. The quinolin-2(1H)-one scaffold itself is typically formed through a cyclization reaction. A logical precursor to (II) is 4-hydroxy-1-methylquinolin-2(1H)-one (III) , which can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov

Finally, the 1-methylquinolin-2(1H)-one core (III) can be disconnected via strategies analogous to the Conrad-Limpach-Knorr synthesis. pharmaguideline.com This leads back to a substituted aniline (B41778), specifically N-methylaniline (IV) , and a three-carbon component such as diethyl malonate or a similar β-keto ester. Condensation of these two starting materials followed by a high-temperature cyclization would form the heterocyclic ring system.

This retrosynthetic pathway provides a clear, step-by-step convergent strategy for the synthesis of the target molecule from simple aromatic amines and acyclic esters.

Classical Synthetic Routes to the Quinolinone Scaffold and its Nitro/Amino Derivatives

The formation of the core quinolinone structure is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods can be adapted to produce the precursors necessary for the target compound.

Condensation Reactions and Ring-Closure Strategies

The synthesis of quinolinone rings has been established for over a century, with several classical methods remaining prevalent. These reactions typically involve the condensation of an aniline derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization.

The Conrad-Limpach-Knorr Synthesis is a versatile method for producing either 4-quinolones or 2-quinolones from anilines and β-ketoesters. pharmaguideline.com By reacting an aniline with a β-ketoester like ethyl acetoacetate, different products can be obtained based on temperature. At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone (Conrad-Limpach). pharmaguideline.com At higher temperatures, an anilide intermediate is formed first, which then cyclizes to a 2-quinolone (Knorr). pharmaguideline.com For the synthesis of the target compound's backbone, N-methylaniline would be reacted with a malonic ester derivative, followed by thermal cyclization to yield the 1-methyl-4-hydroxy-quinolin-2(1H)-one scaffold.

The Camps Cyclization is another fundamental method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate's structure and the reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com This method is particularly useful for creating polysubstituted quinolinones.

The Friedländer Synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). organicreactions.orgnih.gov This reaction is typically catalyzed by an acid or a base and proceeds via an aldol-type condensation followed by cyclodehydration to form the quinoline ring. organicreactions.org While traditionally used for quinolines, variations can lead to quinolinone structures.

| Synthesis Method | Precursors | Key Features | Product Type |

| Conrad-Limpach | Anilines + β-ketoesters | Lower temperature, kinetically controlled | 4-Quinolones pharmaguideline.com |

| Knorr | Anilines + β-ketoesters | Higher temperature, thermodynamically controlled | 2-Quinolones pharmaguideline.com |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular cyclization | 2- or 4-Quinolones mdpi.com |

| Friedländer Synthesis | 2-Aminobenzaldehydes/ketones + α-methylene compounds | Acid or base-catalyzed condensation | Quinolines organicreactions.orgiipseries.org |

Multi-step Linear and Convergent Syntheses of this compound Precursors

A plausible multi-step linear synthesis for this compound can be constructed based on the retrosynthetic analysis.

Formation of the Quinolinone Core: The synthesis would commence with the reaction of N-methylaniline and diethyl malonate. Heating these reactants together, typically at temperatures exceeding 250°C, would induce condensation and subsequent intramolecular cyclization to form 4-hydroxy-1-methylquinolin-2(1H)-one . This step establishes the fundamental bicyclic structure. mdpi.com

Chlorination: The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group. Treatment of 4-hydroxy-1-methylquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) would yield 4-chloro-1-methylquinolin-2(1H)-one . nih.gov

Nitration: The next step is the introduction of the nitro group at the 3-position. This is achieved through electrophilic nitration. Reacting 4-chloro-1-methylquinolin-2(1H)-one with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, would yield 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one . The regioselectivity is directed by the existing substituents on the ring.

Amination: The final step is the conversion of the 4-chloro group to an amino group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Heating 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with an amine source, such as ammonia (B1221849) in a suitable solvent, displaces the chloride ion to furnish the final product, This compound . The presence of the electron-withdrawing nitro group at the 3-position facilitates this substitution reaction. A similar synthesis of a 4-amino-3-nitroquinoline derivative from a 4-chloro-3-nitroquinoline (B17048) precursor has been documented, supporting the feasibility of this final step. prepchem.com

An alternative convergent approach might involve preparing a nitrated N-methylaniline precursor first, then building the quinolinone ring, although controlling the regioselectivity of the initial nitration could be challenging.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents and reagents.

Green Chemistry Principles in Quinolinone Synthesis (e.g., Microwave-Assisted, Solvent-Free, Biocatalytic Methods)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating. benthamdirect.comacs.org The synthesis of quinoline and quinolinone derivatives via Knoevenagel condensation has been shown to be significantly more efficient under microwave conditions. researchgate.net For instance, the L-proline catalyzed condensation of 2-aminoaryl ketones with active methylene (B1212753) compounds to form quinolones proceeds much faster and in higher yields with microwave heating compared to traditional methods. researchgate.net This technology could be applied to accelerate the ring-closure step in the synthesis of the 1-methylquinolin-2(1H)-one core.

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | L-proline | Methanol | 8-10 h | 65-75 | researchgate.net |

| Microwave | L-proline | Methanol | 3-5 min | 85-95 | researchgate.net |

Solvent-Free Reactions: Conducting reactions without a solvent, or in a "dry media" state, minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product work-up. youtube.com These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using microwave irradiation on a solid support. researchgate.net One-pot, solvent-free preparations of quinoline derivatives under microwave conditions represent a significant green advancement. researchgate.net

Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (e.g., neutral pH and room temperature). youtube.com For quinolinone synthesis, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed. acs.orgnih.gov MAO-N biocatalysts have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to produce quinoline derivatives. researchgate.netacs.org A different strategy uses HRP to catalyze the oxidative cyclization of N-cyclopropyl-N-alkylanilines to form 2-quinolones. nih.gov Recently, fungal polyketide synthases have been characterized that can produce substituted 2-quinolones from various anthranilic acid derivatives, demonstrating a feasible in vivo pathway. researchgate.net These biocatalytic routes offer a sustainable alternative to traditional chemical methods.

Catalytic Methodologies for Selective Formation of this compound and Analogues

The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. Various catalytic systems have been applied to the synthesis of quinolines and quinolinones.

Organocatalysis: Small organic molecules can be used to catalyze key bond-forming reactions. For example, the amino acid L-proline has been found to be an efficient catalyst for the Knoevenagel condensation to produce quinoline derivatives under green conditions. researchgate.net

Metal-Based Catalysis: Transition metals are widely used to catalyze the formation of the quinoline scaffold.

Nanocatalysts: Nanocrystalline aluminum oxide (Al2O3) has been used as a reusable catalyst for Friedländer synthesis, achieving high yields in very short reaction times under reflux conditions. nih.gov

Copper Catalysis: Copper-catalyzed reactions are effective for C-N bond formation. For instance, the amidation of 2-haloacetophenones, a key step in preparing precursors for the Camps cyclization, is often catalyzed by copper salts. mdpi.com

Palladium Catalysis: Palladium catalysts are renowned for their utility in cross-coupling reactions. While not directly forming the ring, they are instrumental in creating complex precursors for quinolinone synthesis, such as through Hartwig-Buchwald amination. frontiersin.org

Acid Catalysis: Both Brønsted and Lewis acids are commonly used. Triflic acid has been shown to mediate the N-heteroannulation of β-anilinoacrylonitriles to form 4-aminoquinolines with high chemoselectivity. researchgate.net

These advanced catalytic methods offer powerful tools for the selective and efficient construction of highly functionalized quinolinone systems like this compound.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single operation without the isolation of intermediates. For the synthesis of complex molecules like this compound, these strategies can streamline the construction of the heterocyclic core and the introduction of its functional groups.

A plausible one-pot approach could involve the sequential reaction of a suitably substituted aniline precursor. For instance, a multicomponent reaction could be designed starting from N-methylaniline, an appropriate three-carbon building block, and a nitrating agent. While direct one-pot syntheses for this specific molecule are not extensively documented, related methodologies for quinolinone synthesis provide a strong foundation. For example, one-pot syntheses of quinolin-4(1H)-one derivatives have been achieved through a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This strategy involves the reaction of (Z)-β-chlorovinyl aromatic ketones with amines to form enamine intermediates, which then undergo intramolecular N-arylation to yield the quinolinone core. organic-chemistry.org Adapting such a process to form a 2(1H)-one isomer would require a different starting material, likely a derivative of an N-methylanthranilic acid.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also highly relevant. A potential cascade route to a related quinolinone structure could be initiated by the condensation of an o-phenylenediamine (B120857) with a β-enamino diketone, leading to the formation of a pyrrole-fused 1,5-benzodiazepine framework through a cascade cyclization/annulation process. nih.gov While this specific outcome is not the target compound, the principle of designing a cascade sequence based on the reactivity of functional groups on a shared scaffold is applicable. For the target molecule, a hypothetical cascade could begin with the cyclization of an N-methylated aniline derivative containing an appropriately functionalized side chain that can undergo subsequent nitration and amination in a controlled manner.

Research on the synthesis of other substituted quinolines has demonstrated the power of cascade reactions, such as the carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes, which proceeds through condensation, electrocyclization, and dehydrogenation. mdpi.com

| Reaction Type | Key Features | Potential Application for Target Compound | Reference |

| One-Pot Michael Addition/Amination | Sequential reactions in a single flask, avoids intermediate isolation. | Synthesis of the quinolinone core from acyclic precursors. | organic-chemistry.org |

| Cascade Cyclization/Annulation | A single trigger initiates multiple bond-forming events. | Formation of the heterocyclic system with inherent functionalization. | nih.gov |

| Carbocatalytic Cascade | Metal-free, cascade approach for quinoline synthesis. | A greener alternative for constructing the quinoline scaffold. | mdpi.com |

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Related Isomers

The synthesis of this compound presents significant challenges in terms of selectivity due to the presence of multiple reactive sites and the potential for isomer formation.

Chemoselectivity is crucial when dealing with functional groups that can react under similar conditions. For instance, during the introduction of the amino group, it is important to avoid reactions with the nitro group or the quinolinone carbonyl. This is often achieved by choosing a protecting group strategy or by carefully selecting reagents that selectively target the desired position.

Regioselectivity , the control of the position of functional group installation, is paramount. The synthesis must ensure the introduction of the nitro group at the C3 position and the amino group at the C4 position. The synthesis of 3-substituted quinolines has been achieved through methods like the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. rsc.org Similarly, the synthesis of 4-aminoquinolines has been extensively studied, with methods often relying on the substitution of a 4-chloro or 4-hydroxy precursor. mdpi.comresearchgate.net A common route to 4-aminoquinolines involves the reaction of 4-chloroquinolines with amines. mdpi.com Therefore, a plausible route to the target compound would involve the synthesis of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one, followed by a nucleophilic aromatic substitution with an amino source. The nitration step would likely precede the chlorination and amination to direct the regiochemistry. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile starts with the nitration of 6-bromoquinolin-4-ol. researchgate.net

Stereoselectivity is not a factor for the target molecule itself as it does not possess a chiral center. However, in the synthesis of related compounds with chiral substituents, stereoselective methods would be necessary. For instance, organocatalytic asymmetric [4+3]-cycloaddition reactions have been used to synthesize chiral 1,4-benzodiazepin-3-ones with high enantioselectivity. mdpi.com

| Selectivity | Challenge | Potential Strategy | Relevant Research |

| Chemoselectivity | Differentiating between the nitro and amino groups during synthesis. | Use of protecting groups or selective reagents. | General synthetic principles |

| Regioselectivity | Directing the nitro group to C3 and the amino group to C4. | Stepwise functionalization starting with a pre-functionalized aniline or quinolinone. | rsc.orgmdpi.comresearchgate.net |

| Stereoselectivity | Not applicable to the target compound. | Asymmetric catalysis for chiral derivatives. | mdpi.com |

Process Intensification and Scalability Considerations for Academic Research

For academic research, process intensification and scalability are important for producing sufficient quantities of a compound for further studies and for developing more efficient and sustainable synthetic methods.

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. Techniques relevant to the synthesis of this compound in an academic setting include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. It has been successfully applied to the synthesis of 4-aminoquinoline (B48711) derivatives, with reactions being scaled up in sealed tubes. mdpi.com A microwave-assisted approach could be employed for the amination of a 4-chloro precursor or for the cyclization step. Green synthesis protocols using microwave irradiation have also been developed for related heterocyclic systems like 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents (like nitrating agents), and easier scalability. While specific applications to this target are not documented, the general benefits of flow chemistry are well-established for nitration and other potentially exothermic reactions.

Scalability in an academic context refers to the ability to increase the reaction scale from milligrams to grams to provide material for biological testing or further synthetic elaboration. Key considerations include:

Reagent availability and cost: The starting materials should be readily available and affordable for larger-scale synthesis.

Purification: The purification method should be amenable to larger quantities. Chromatography, while common in research labs, can be cumbersome for multi-gram scale. Crystallization or precipitation is often preferred.

Safety: As the scale increases, the potential hazards associated with the reaction also increase. A thorough risk assessment is necessary, especially for nitration reactions.

A scalable synthesis of substituted 4-aminoquinolines has been reported, focusing on strategies like the reaction of ortho-aminobenzonitriles with β-ketoesters. researchgate.net This highlights the importance of developing robust and reproducible synthetic routes from the outset.

| Aspect | Technique/Consideration | Benefit for Academic Research | Reference |

| Process Intensification | Microwave-assisted synthesis | Faster reaction times, improved yields, potential for higher purity. | mdpi.commdpi.com |

| Process Intensification | Flow chemistry | Enhanced safety, precise control, easier scalability. | General principles |

| Scalability | Reagent selection | Cost-effective and accessible for producing larger quantities. | researchgate.net |

| Scalability | Purification method | Efficient isolation of the final product on a larger scale. | General principles |

Reaction Pathways and Mechanistic Investigations of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One

Reactivity Profiles of the Amino Group in 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one

The amino group at the C4 position of the quinolinone ring is a primary aromatic amine. Its nucleophilic character is moderated by the electron-withdrawing effects of the adjacent nitro group and the carbonyl function within the heterocyclic system. Nevertheless, it serves as a crucial handle for the synthesis of various derivatives.

Nucleophilic Properties and Derivatives Formation

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in a variety of substitution and addition reactions. While the nucleophilicity is somewhat diminished due to the electron-deficient nature of the ring, it remains sufficiently reactive for derivatization.

Common reactions involving the amino group include acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, can be used to form the corresponding amide derivatives. For instance, acetylation using acetic anhydride (B1165640) is a standard method for protecting amino groups. google.com For a structurally similar compound, 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, it is noted that the amino group can readily undergo acylation reactions. smolecule.com

Alkylation of the amino group can lead to secondary or tertiary amine derivatives. The synthesis of 4-dialkylaminoalkylaminoquinoline derivatives from 4-aminoquinoline (B48711) precursors has been documented, indicating that the amino group is amenable to such modifications. acs.org

Another characteristic reaction of primary aromatic amines is diazotization. Treatment of the 4-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures is expected to yield a diazonium salt. These diazonium salts are highly valuable synthetic intermediates, which can be subsequently converted into a wide range of functional groups (e.g., hydroxyl, halide, cyano) through Sandmeyer or related reactions. The diazotization of aminopyridines, which are also N-heteroaromatic amines, leads to the formation of diazonium ions that can be trapped or hydrolyzed. rsc.org

Table 1: Potential Reactions for Derivatization of the Amino Group

| Reaction Type | Reagent(s) | Expected Product Class | Notes |

| Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | N-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amide | A common reaction for aromatic amines. google.comsmolecule.com |

| Alkylation | Alkyl Halide (R-X) | 4-(Alkylamino)-1-methyl-3-nitroquinolin-2(1H)-one | Can produce secondary or tertiary amines. acs.org |

| Diazotization | NaNO₂, HCl (aq) | 1-Methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-diazonium salt | A versatile intermediate for further substitutions. rsc.org |

Oxidation and Reduction Pathways of the Amino Functionality

The literature describing the specific oxidation and reduction of the amino group in this compound is limited. Generally, the oxidation of aromatic amines can be complex and may lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. In some biological or chemical systems, phenols are oxidized to quinones, which can then react with amino groups. nih.gov Given the presence of a potent nitro group already in the molecule, selective oxidation of the amino group would be challenging.

The reduction of the amino group itself is not a common transformation, as this functionality is typically stable under reductive conditions used for other groups, such as the nitro group. The amino group is itself the product of a reduction and generally does not undergo further reduction.

Chemical Transformations Involving the Nitro Group of this compound

The strongly electron-withdrawing nitro group at the C3 position plays a dominant role in the molecule's reactivity, primarily by activating the quinolinone ring towards nucleophilic attack and by being susceptible to reduction.

Nucleophilic Aromatic Substitution of Hydrogen (SNArH) Mechanisms (e.g., Meisenheimer Adduct Formation)

The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. This enables reactions like the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which is a type of Nucleophilic Aromatic Substitution of Hydrogen (SNArH). nih.gov In this mechanism, a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon atom. nih.gov

For this compound, the C2 and C4 positions are already substituted. However, the presence of the nitro group at C3 activates the benzene (B151609) part of the quinolinone system. The attack of a nucleophile generates a negatively charged intermediate known as a Meisenheimer adduct, or more specifically a σH-adduct. nih.gov This adduct is a resonance-stabilized species where the negative charge is delocalized, often onto the oxygen atoms of the nitro group. smolecule.com The subsequent elimination of a hydride ion (or its equivalent) restores the aromaticity of the ring, completing the substitution. nih.gov

Reductive Conversions to Amino or Nitroso Derivatives

The reduction of the nitro group is one of the most significant transformations for this class of compounds. A variety of reducing agents can be employed to achieve different products.

Reduction to an Amino Group: The most common conversion is the reduction of the C3-nitro group to a primary amine, yielding 3,4-diamino-1-methylquinolin-2(1H)-one . This transformation is readily achieved using mild conditions. A widely used method involves reduction with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov This method is effective for various nitroquinolines and tolerates many other functional groups. nih.gov Other reagents, such as iron metal in acidic media or catalytic hydrogenation (e.g., using Pd/C), are also standard for reducing aromatic nitro groups to anilines.

Conversion to a Nitroso Group: Under certain reaction conditions, the nitro group can be partially reduced or converted to a nitroso (-N=O) derivative. For example, during some Vicarious Nucleophilic Substitution (VNS) reactions, the transformation of a nitro group to a nitroso group has been observed. nih.gov The formation of nitroso intermediates can also occur during the multi-step reduction of a nitro compound to an amine. google.com

Table 2: Summary of Reductive Pathways for the Nitro Group

| Product | Reagent(s) | Reaction Type | Notes |

| 3,4-Diamino-1-methylquinolin-2(1H)-one | SnCl₂ / HCl | Full Reduction | A common and high-yielding method for nitroquinoline reduction. nih.gov |

| 1-Methyl-3-nitroso-4-aminoquinolin-2(1H)-one | Various | Partial Reduction / Side Reaction | Can be an intermediate in the reduction to an amine or an observed product in other reaction types like VNS. google.comnih.gov |

Derivatization Strategies and Structure Reactivity Relationships of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One Analogues

Systematic Functionalization at the Quinolinone Core

The functionalization of the quinolinone core is a primary strategy for creating diverse analogues. This involves introducing various substituents onto the carbocyclic (benzo) ring or modifying the heterocyclic ring itself.

Recent advancements in synthetic chemistry have provided numerous methods for the functionalization of the quinoline (B57606) ring, which is recognized as a transformative strategy for expanding chemical diversity. rsc.org One of the most fundamental and versatile methods for constructing the quinoline skeleton is the Friedländer synthesis, which involves the condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netnih.gov This approach allows for the incorporation of substituents on the benzenoid ring by starting with appropriately substituted anilines.

A modification of the Price and Roberts method, which uses methoxymethylene Meldrum's acid instead of ethoxymethylenemalonic ester, offers a more efficient, two-step synthesis of 4-hydroxyquinolines. ucsf.edu This method, however, can be challenging due to the high temperatures often required (>300 °C) and the potential for mixed products when using meta-substituted anilines. ucsf.edu For the synthesis of the specific 4-amino-1-methyl-3-nitroquinolin-2(1H)-one scaffold, a common route involves the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one to yield the 3-nitro analogue. mdpi.com

Further functionalization can be achieved through nucleophilic substitution reactions. The 4-position of related 4-chloro-3-nitroquinolone derivatives is highly activated by the nitro group, making it susceptible to substitution by various nucleophiles, including azides, amines, alkoxides, and alkylthio groups. mdpi.com In some highly nitrated systems, such as 1-methyl-3,6,8-trinitro-2-quinolone, a process known as cine-substitution occurs, where a nucleophile attacks the C4 position, leading to the elimination of the adjacent nitro group at C3. mdpi.com This highlights the profound influence of the substitution pattern on the core's reactivity.

Table 1: Synthetic Methods for Quinolinone Core Functionalization

| Method | Description | Starting Materials | Key Features | Citations |

|---|---|---|---|---|

| Friedländer Synthesis | Catalytic cyclocondensation to form the quinoline ring. | o-amino-substituted aromatic aldehydes/ketones and compounds with active α-methylene groups. | Versatile for creating polysubstituted quinolines. | researchgate.net, nih.gov |

| Modified Price & Roberts Method | Condensation followed by high-temperature cyclization. | Substituted aniline (B41778) and methoxymethylene Meldrum's acid. | Two-step synthesis for 4-hydroxyquinolines; allows for diverse B-ring substitutions. | ucsf.edu |

| Nitration | Electrophilic aromatic substitution to introduce a nitro group. | 4-hydroxy-1-methyl-quinolin-2(1H)-one. | Key step to introduce the C3-nitro group, activating the scaffold. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., chloro) at the C4 position. | 4-chloro-3-nitroquinolone and various nucleophiles (amines, alkoxides, etc.). | The C3-nitro group strongly activates the C4 position for substitution. | mdpi.com |

| Cine-Substitution | Nucleophilic substitution at C4 with elimination of the vicinal C3-nitro group. | 1-methyl-3,6,8-trinitro-2-quinolone and nucleophiles. | Regioselective functionalization at the C4-position in highly activated systems. | mdpi.com |

Chemical Modifications and Transformations of the Amino Group

The exocyclic amino group at the C4 position is a key handle for derivatization, allowing for the introduction of a wide variety of side chains through several chemical transformations.

A prevalent method for synthesizing 4-aminoquinoline (B48711) derivatives is the direct coupling of 4-chloroquinolines with a suitable amine substrate via a nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgfrontiersin.org This reaction can be performed under conventional heating, often in solvents like DMSO, or accelerated using microwave irradiation. frontiersin.org The choice of base and reaction conditions can be tailored depending on whether the nucleophile is a primary, secondary, or aryl amine. frontiersin.org

Beyond simple SNAr, more advanced catalytic methods have been developed. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with various amines provides an efficient route to 4-aminoquinolines with excellent functional group tolerance. frontiersin.org For the introduction of an unsubstituted amino group, a Hartwig-Buchwald coupling using CuI and formamide (B127407) as the amine source has been reported. frontiersin.org

Once the 4-amino scaffold is in place, the amino group itself can be further modified. For instance, Mannich reactions have been employed on related systems, such as 4-hydroxy-3-(nitroacetyl)-1-phenyl/methylquinolin-2(1H)-ones, reacting with formaldehyde (B43269) and various primary or secondary amines to introduce substituted aminomethyl groups. researchgate.net The attachment of different side chains to the amino group has been shown to have a relatively small influence on the strength of complex formation with certain biological targets like ferriprotoporphyrin IX (Fe(III)PPIX), suggesting the primary role of the 4-aminoquinoline nucleus in this interaction. acs.org However, the nature of the side chain is critical for other properties. acs.org

Table 2: Selected Transformations of the C4-Amino Group

| Reaction Type | Reagents & Conditions | Resulting Structure | Citation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-chloroquinoline, primary/secondary amine, base (e.g., K2CO3), solvent (e.g., DMSO), heat/microwave. | 4-(Substituted)aminoquinoline | frontiersin.org |

| Dehydrogenative Aromatization | 2,3-dihydroquinolin-4(1H)-one, amine, Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline (B135089). | 4-(Substituted)aminoquinoline | frontiersin.org |

| Mannich Reaction | 4-hydroxy-3-(nitroacetyl)-quinolin-2-one, formaldehyde, primary/secondary amine. | 3-[3-(Substituted amino)-2-nitropropanoyl]quinolin-2-one | researchgate.net |

| Aza-Michael Addition/Annulation | Ynone, 2-aminobenzonitrile, base. | Polysubstituted 4-aminoquinoline | researchgate.net |

Strategic Derivatization of the Nitro Group and Subsequent Transformations

The C3-nitro group is not merely a passive substituent; it is a powerful electron-withdrawing group that activates the quinolinone ring and serves as a synthetic precursor for other important functional groups.

The most common and significant transformation of the nitro group in this context is its reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. A standard method for this reduction involves using sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline aqueous solution. mdpi.com The resulting 3-amino-4-hydroxy-2-quinolinone can then be used in further synthetic steps, such as amide bond formation. mdpi.com

In addition to reduction, the nitro group plays a crucial role in directing the reactivity of the quinolinone scaffold. As previously mentioned, its presence is key to activating the C4 position for nucleophilic aromatic substitution. mdpi.com In highly activated systems, the nitro group can also function as a leaving group in cine-substitution reactions, enabling a regioselective functionalization that would be difficult to achieve otherwise. mdpi.com Furthermore, studies on related nitroquinolines have shown that the nitro group can undergo conversion to a nitroso group during certain Vicarious Nucleophilic Substitution (VNS) reactions. nih.gov

Table 3: Transformations Involving the C3-Nitro Group

| Transformation | Reagents & Conditions | Product | Significance | Citations |

|---|---|---|---|---|

| Reduction | Sodium dithionite (Na₂S₂O₄), NaOH(aq), then acidification. | 3-Amino-4-hydroxy-quinolin-2-one | Converts electron-withdrawing NO₂ to electron-donating NH₂; precursor for amides. | mdpi.com |

| Activation for SNAr | N/A (inherent property) | N/A | Electron-withdrawing effect activates the C4 position for nucleophilic attack. | mdpi.com |

| Elimination (Cine-substitution) | Nucleophile (e.g., amines, carbanions) on a highly nitrated quinolone. | 4-Substituted-3-H-quinolone | Acts as a leaving group, allowing for regioselective C4-functionalization. | mdpi.com |

| Nitro/Nitroso Conversion | VNS reaction conditions. | 8-(hydroxyimino)quinolin-5(8H)-one | Illustrates alternative reactivity pathways of the nitro group. | nih.gov |

Synthesis of Conformationally Restricted and Conformationally Flexible Analogues

Controlling the conformational freedom of a molecule is a powerful strategy in chemical biology and materials science to enhance desired properties by optimizing its three-dimensional shape. For quinolinone analogues, this can be achieved by introducing structural elements that either lock the molecule into a specific conformation or, conversely, increase its flexibility.

The synthesis of conformationally restricted analogues often involves creating additional ring systems by bridging different parts of the molecule. For example, in the development of other heterocyclic ligands, fusing an additional ring to the core structure has been shown to fix the orientation of key substituents. nih.gov Applying this principle to the 4-aminoquinolinone scaffold could involve intramolecular cyclization reactions between a substituent on the C4-amino side chain and a position on the quinolinone core (e.g., C5). This would result in a rigid, polycyclic structure where the spatial relationship between the various pharmacophoric elements is well-defined. Such rigidity can be advantageous for improving binding affinity to a specific target.

Conversely, the synthesis of conformationally flexible analogues can be achieved by introducing long, unbranched alkyl or ether-based side chains at the C4-amino position or the N1-methyl position. These chains can adopt multiple conformations, allowing the molecule to adapt its shape to different environments or binding pockets. The length and nature of such flexible side chains are known to be critical modulators of activity in related 4-aminoquinoline series. ucsf.edu

Exploration of Structure-Reactivity and Structure-Property Relationships (excluding clinical properties)

Systematic derivatization of the this compound scaffold allows for a detailed investigation of how specific structural changes impact the molecule's chemical reactivity and physicochemical properties.

Substituents on the quinoline ring have a profound effect on the molecule's properties. In a series of 4-aminoquinolines, the presence of a substituent at the C3-position was found to be an absolute requirement for potent activity in a specific biological assay. acs.org The electronic nature of substituents on the quinoline ring and on appended styryl groups can dictate supramolecular features, such as the formation of π–π stacking interactions in the crystal lattice. acs.org These interactions, with centroid-to-centroid distances of 3.59–3.73 Å, can influence material properties like solubility and crystal packing. acs.org

Physicochemical properties such as lipophilicity, measured as the calculated LogP (cLogP), are directly influenced by the substitution pattern. Studies on related quinolines have shown that more lipophilic aromatic quinolines (cLogP = 2.23–4.13) can exhibit different activity profiles compared to less lipophilic, partially saturated tetrahydroquinoline analogues (cLogP = 1.56–3.02). rsc.org

Computational studies using Density Functional Theory (DFT) provide further insight into structure-property relationships. For a series of related 4-hydroxy-2-quinolinone derivatives, DFT calculations have been used to determine key chemical reactivity descriptors. nih.gov These descriptors quantify how structure influences electronic properties.

Energy Gap (ΔE): A measure of chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.

Hardness (η): Resistance to deformation or change in electron distribution. Harder molecules are generally less reactive.

Softness (S): The reciprocal of hardness. Softer molecules are more polarizable and more reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

The table below, based on data from related quinolinone systems, illustrates how these properties can be tuned through structural modification. nih.gov

Interactive Table 4: Calculated Chemical Reactivity Descriptors for Quinolinone Analogues

| Compound Analogue Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η, eV) | Softness (S, eV⁻¹) | Electronegativity (χ, eV) | Citation |

|---|---|---|---|---|---|---|---|

| Base Pyrano[3,2-c]quinoline | -7.218 | -3.713 | 3.505 | 1.753 | 0.285 | 5.466 | nih.gov |

| Pyridine-3-carbonitrile deriv. | -7.260 | -3.744 | 3.516 | 1.758 | 0.284 | 5.502 | nih.gov |

| Malononitrile (B47326) Dimer Adduct | -6.646 | -3.863 | 2.783 | 1.392 | 0.359 | 5.255 | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) deriv. | -7.427 | -3.432 | 3.995 | 1.998 | 0.250 | 5.430 | nih.gov |

As shown in the data, the addition of different heterocyclic systems to the quinolinone core significantly alters the electronic properties. The malononitrile adduct, with the smallest energy gap (2.783 eV) and highest softness (0.359 eV⁻¹), is predicted to be the most reactive, while the pyrido[2,3-d]pyrimidine derivative, with the largest energy gap (3.995 eV) and hardness (1.998 eV), is predicted to be the most stable and least reactive. nih.gov These relationships are fundamental to understanding the chemical behavior of these compounds and for designing new analogues with tailored properties.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and nitro substituents. The amino group at the C4 position, being an electron-donating group, typically shifts the adjacent aromatic protons to a higher field (lower ppm), while the electron-withdrawing nitro group at the C3 position has the opposite effect. The N-methyl group is expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. udel.eduoregonstate.edu The carbonyl carbon (C2) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbons attached to the nitro (C3) and amino (C4) groups will also exhibit characteristic shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, confirming the substitution pattern on the quinoline (B57606) ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to investigate through-space interactions, providing insights into the conformation of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.7 | 30 |

| C2 | - | 162 |

| C3 | - | 135 |

| C4 | - | 145 |

| C4-NH₂ | 5.5 | - |

| C5-H | 7.8 | 129 |

| C6-H | 7.4 | 125 |

| C7-H | 7.6 | 128 |

| C8-H | 8.1 | 118 |

| C4a | - | 120 |

| C8a | - | 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mechanistic studies involving the synthesis of this compound can also be facilitated by NMR. By monitoring the reaction progress over time, it is possible to identify reaction intermediates and byproducts, providing valuable information about the reaction pathway. For instance, the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product can be quantified to determine reaction kinetics.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. acs.orgresearchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov For quinolinone structures, the loss of carbon monoxide (CO) from the carbonyl group is a characteristic fragmentation. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 220.07 | [M+H]⁺ |

| 174.07 | [M+H - NO₂]⁺ |

| 192.07 | [M+H - CO]⁺ |

| 146.07 | [M+H - NO₂ - CO]⁺ |

Note: The molecular weight of this compound is 219.18 g/mol .

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly useful for reaction monitoring. ub.edu This technique allows for the separation of different components in a reaction mixture followed by their individual mass analysis. This is invaluable for identifying and tracking the formation of intermediates and byproducts during the synthesis of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be employed for the analysis of this compound, particularly for rapid screening of reaction products and for the characterization of larger, less volatile analogues or intermediates.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule, allowing for the identification of its functional groups. acs.org

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups present. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the quinolinone ring will give rise to a strong absorption band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.net The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3450, 3350 | Weak |

| C-H (Aromatic) | 3100-3000 | Moderate |

| C=O Stretch | 1660 | Moderate |

| C=C (Aromatic) | 1600, 1480 | Strong |

| NO₂ (Asymmetric) | 1530 | Moderate |

| NO₂ (Symmetric) | 1340 | Strong |

| C-N Stretch | 1300-1250 | Moderate |

Note: These are typical frequency ranges and can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Synthesized Analogues and Intermediates

The crystal structure would reveal the planarity of the quinolinone ring system and the orientation of the amino and nitro substituents. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be elucidated. rsc.org The amino group can act as a hydrogen bond donor, while the carbonyl and nitro groups can act as hydrogen bond acceptors, leading to the formation of extended supramolecular architectures. mdpi.com

While obtaining a suitable single crystal of the target compound itself may be challenging, the crystallographic analysis of closely related analogues provides valuable insights into the expected structural features. For instance, the crystal structures of other substituted quinolinones often reveal dimeric structures formed through hydrogen bonding. researchgate.net

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Profiling

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of information on reaction kinetics and mechanisms. Techniques such as in situ IR, Raman, and NMR spectroscopy can be employed to track the synthesis of this compound.

For example, in situ IR spectroscopy can be used to monitor the disappearance of the characteristic vibrational bands of the reactants and the appearance of the bands corresponding to the product. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present at low concentrations. acs.org

Similarly, in situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time. This is particularly useful for identifying unexpected byproducts and for understanding complex reaction pathways.

The nitration of quinolines is a reaction that can benefit significantly from in situ monitoring to control the regioselectivity and to prevent over-nitration or side reactions. nih.gov By carefully controlling the reaction conditions based on real-time spectroscopic data, it is possible to optimize the yield and purity of this compound.

Theoretical and Computational Chemistry Investigations of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties and reactivity of molecules like 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. For a molecule with electron-donating (amino) and electron-withdrawing (nitro) groups like this compound, the HOMO is expected to be localized primarily on the amino group and the quinolinone ring, while the LUMO would likely be concentrated on the nitro group.

Hypothetical Data Table for Frontier Molecular Orbitals: (Note: The following data is illustrative and not based on actual experimental or calculated results.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound would be uneven due to the presence of electronegative oxygen and nitrogen atoms and the aromatic system. An electrostatic potential map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating areas susceptible to electrophilic attack. Positive potential regions (blue) would likely be found near the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction. This analysis helps in predicting intermolecular interactions and the molecule's behavior in a polar solvent.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations would be employed to study the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and bonds, MD can reveal the most stable conformations of the molecule and the dynamics of its interaction with other molecules, such as solvents or other reactants. For this compound, key areas of interest would be the rotation of the nitro group and the planarity of the quinolinone ring system.

Prediction of Reaction Pathways and Transition States using Computational Methods

Computational methods can be used to model potential reaction pathways and identify the transition state structures and their associated activation energies. For this compound, this could involve modeling reactions such as electrophilic substitution on the aromatic ring or nucleophilic attack at the carbonyl carbon. By calculating the energy profile of a reaction, chemists can predict the most likely reaction mechanism and the feasibility of a reaction under specific conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in a Non-Biological Context

While QSAR is often used in a biological context, the principles of QSAR and Quantitative Structure-Property Relationship (QSPR) can be applied to predict non-biological properties. For this compound, QSPR models could be developed to predict physical properties like solubility, melting point, or chromatographic retention times based on a set of calculated molecular descriptors. These models are built by establishing a statistical relationship between the descriptors and the property of interest for a series of related compounds.

Rational Design Principles for Novel Analogues of this compound based on Computational Data

The insights gained from the aforementioned computational studies would provide a foundation for the rational design of novel analogues with tailored properties. For instance, by understanding the relationship between the electronic structure and a particular property, modifications to the molecular structure could be proposed to enhance that property. This could involve substituting functional groups to alter the HOMO-LUMO gap, change the charge distribution, or improve intermolecular interactions.

Non Clinical Biological Interactions and Molecular Mechanistic Insights of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One

In Vitro Molecular Target Binding and Affinity Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No specific studies detailing the in vitro binding of 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one to biological macromolecules such as proteins or nucleic acids were identified. Consequently, data on its binding affinity, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) in the context of direct molecular target interaction, are not available.

Mechanistic Studies of Enzymatic Activity Modulation (e.g., Inhibition, Activation)

There is no available research that specifically investigates the modulatory effects of this compound on enzymatic activity. Therefore, details on whether this compound acts as an enzyme inhibitor or activator, its mechanism of action (e.g., competitive, non-competitive), or its potency against specific enzymes have not been documented.

Investigation of Cellular Pathway Modulation at a Molecular Level (in vitro, non-clinical endpoints)

Specific in vitro studies on the modulation of cellular pathways by this compound are absent from the available scientific literature. As a result, there is no information on its effects on signaling cascades, gene expression, or other molecular-level cellular events.

Elucidation of Molecular Recognition Events and Intermolecular Forces

Detailed studies elucidating the specific molecular recognition events and intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between this compound and any biological target have not been published.

Structure-Activity Relationships (SAR) in a Non-Clinical, Mechanistic Context

Due to the lack of biological data for this compound and a series of structurally analogous compounds, no specific structure-activity relationships (SAR) have been established in a non-clinical, mechanistic context. SAR studies require comparative data from multiple related compounds to determine the influence of specific chemical moieties on biological activity, which is not available for this particular molecule.

Emerging Applications of 4 Amino 1 Methyl 3 Nitroquinolin 2 1h One Beyond Traditional Medicinal Chemistry

Application as Ligands in Catalysis and Coordination Chemistry

The structural framework of 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one, featuring multiple heteroatoms (N, O) with available lone pairs, suggests its potential as a ligand in coordination chemistry and catalysis. The amino group at the 4-position and the oxygen atoms of the carbonyl and nitro groups can act as coordination sites for metal ions. While direct studies employing this specific quinolone as a ligand are not extensively documented, the broader class of aminoquinoline derivatives has been successfully used in various catalytic systems.

For instance, palladium-catalyzed reactions are frequently employed for the synthesis of 4-aminoquinoline (B48711) structures themselves. nih.govfrontiersin.org One such method involves a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to produce 4-aminoquinolines. nih.govfrontiersin.orgfrontiersin.org This process utilizes a Pd(OAc)₂ catalyst with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand. nih.govfrontiersin.org The inherent ability of the aminoquinoline core to interact with transition metals like palladium underscores the potential of this compound to serve as a ligand. The electronic properties of the quinolone ring, modulated by the electron-donating amino group and the electron-withdrawing nitro group, could be tuned to influence the stability and reactivity of resulting metal complexes.

Table 1: Examples of Catalytic Systems for 4-Aminoquinoline Synthesis

| Catalyst/Reagents | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one, Amines | 4-Aminoquinolines | nih.govfrontiersin.org |

| Triflic Acid | N-Heteroannulation | β-Anilino-β-(methylthio)acrylonitriles | 4-Amino-2-(methylthio)quinolines | nih.gov |

Role in Advanced Materials Science (e.g., Optoelectronic Materials, Polymers)

The quinolin-2-one moiety is a known fluorophore, and its derivatives are being investigated for applications in materials science, particularly in the development of optoelectronic materials and functional polymers. researchgate.net The extended π-system of the quinolone ring in this compound, influenced by the push-pull effect of the amino and nitro substituents, suggests potential for interesting photophysical properties. Such characteristics are desirable for creating organic light-emitting diodes (OLEDs), fluorescent dyes, and UV absorbers. researchgate.net

Research on related 4-hydroxyquinolin-2-one dyes has shown that these compounds can exhibit high emission and bright fluorescence, making them promising for applications like protein detection. researchgate.net Polymeric materials have been modified to include quinolin-2-one groups in their structure, imparting fluorescence properties. For example, a copolymer based on maleic anhydride-styrene containing a 7-amino-4-methylquinolin-2-one fluorophore demonstrates intense fluorescence, particularly in the presence of terbium(III) ions. researchgate.net The presence of both amino and nitro groups on the this compound scaffold could lead to materials with unique intramolecular charge-transfer (ICT) characteristics, a key property for developing advanced functional materials.

Potential in Chemical Sensing and Probing Technologies

The development of chemosensors for detecting specific ions and molecules is a critical area of analytical chemistry. The quinoline (B57606) core is a popular scaffold for fluorescent probes due to its inherent photophysical properties. rsc.orgrsc.org Derivatives of aminoquinolines have been synthesized and shown to act as selective fluorescent sensors for various metal ions, including Pb²⁺ and Al³⁺. nih.gov A sensor based on an anthracene-aminoquinoline conjugate, for instance, exhibits a significant fluorescence enhancement upon binding to these ions. nih.gov

Furthermore, quinoline-based probes have been designed for the detection of nitroaromatic compounds, which are common explosives. rsc.orgrsc.org Two fluorescent sensors incorporating quinoline chromophores demonstrated the ability to detect 2,4,6-trinitrophenol (TNP) in water at parts-per-million levels. rsc.org The mechanism often involves photoinduced electron transfer (PET) from the excited sensor to the electron-deficient nitroaromatic analyte. Given that this compound contains both a quinoline fluorophore and an amino group (a potential binding site), it represents a promising platform for designing new sensors. The nitro group on the molecule itself could modulate its own fluorescence or its interaction with other analytes.

Table 2: Quinoline-Based Fluorescent Sensors

| Sensor Structure | Analyte(s) Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| Anthracene-Aminoquinoline Conjugate | Pb²⁺, Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Quinoline-tagged diamine with flexible spacer | 2,4,6-Trinitrophenol (TNP), Zn²⁺ | Photoinduced Electron Transfer (PET), CHEF | rsc.org |

| Quinoline-tagged diamine with semi-rigid spacer | 2,4,6-Trinitrophenol (TNP), Zn²⁺ | Photoinduced Electron Transfer (PET), CHEF | rsc.org |

Utility as Synthons or Building Blocks for Complex Organic Molecules

One of the most promising applications for this compound is its use as a versatile synthon in organic synthesis. The presence of the nitro group at the 3-position significantly activates the quinolone ring system, facilitating transformations that are difficult to achieve on the unsubstituted scaffold. nih.govnih.gov

Research on nitroquinolones has demonstrated that these compounds can undergo facile cine-substitution reactions. nih.govnih.govmdpi.com In this type of reaction, a nucleophile attacks the 4-position of the quinolone ring, leading to the displacement of the nitro group from the 3-position. For example, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) reacts with various nucleophiles to afford 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.govnih.gov This reactivity is attributed to the nitro group activating the pyridone ring, which loses some of its aromaticity and behaves more like an activated nitroalkene. nih.govnih.gov

This unique reactivity makes this compound a valuable building block. The nitro group can be replaced by a wide range of substituents (e.g., carbon, nitrogen, or oxygen nucleophiles), allowing for the regioselective introduction of functionality at the 4-position. The amino group at C4 can be further modified or used to direct subsequent reactions. The nitro group itself is a versatile functional group that can be reduced to an amine, which can then undergo a plethora of further transformations. sci-hub.se Therefore, this compound serves as a powerful tool for constructing complex, polyfunctionalized quinolone derivatives and other heterocyclic systems. mdpi.com

Environmental Chemical Transformations and Degradation Studies

The widespread use of quinolone-based compounds, particularly as antibiotics, has led to concerns about their environmental fate and persistence. Understanding the transformation and degradation pathways of these molecules is crucial for assessing their environmental impact. Quinolones have been observed to exhibit high sorption potential onto biofilms and particulate matter in sewer systems. acs.org

An exploration of the frontiers of chemical research reveals significant potential within the heterocyclic compound this compound. This article delves into the future research trajectories and unanswered questions surrounding this molecule, focusing on sustainable synthesis, novel reactivity, computational design, advanced analytical methods, and its potential as a versatile molecular scaffold.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-amino-1-methyl-3-nitroquinolin-2(1H)-one?

The compound is typically synthesized via nitration and cyclization reactions. For example:

- Step 1 : Nitration of a β-ketoacid precursor (e.g., 3-(1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid) using HNO₃/H₂SO₄ generates a nitroacetyl intermediate.

- Step 2 : Cyclization under acidic conditions yields the fused pyrano[3,2-c]quinoline backbone. Subsequent hydrolysis with NaOH produces the nitro-substituted quinolinone .

- Characterization : Confirm intermediate structures via IR (C=O at ~1765 cm⁻¹) and ¹H NMR (active methylene protons at δ ~6.14 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Identify methyl groups (δ ~3.5 ppm for CH₃) and aromatic protons (δ ~6.8–8.2 ppm for Ar-H) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 302 for C₁₁H₁₀N₂O₄) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using WinGX software) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements .

- Enzyme Inhibition : Screen against targets like SIRT1 using fluorometric assays (e.g., MHY2251 derivatives as reference inhibitors) .

Advanced Research Questions

Q. How can contradictory data on cyclization efficiency under acidic conditions be resolved?

Cyclization yields vary with reaction conditions:

- Issue : Attempts to cyclize intermediates (e.g., 3-(nitroacetyl)quinolinone) in EtOH/HCl or H₂SO₄ may fail, recovering the starting material .

- Resolution : Optimize by using DBU in DMF to promote Michael addition-cyclization cascades, achieving ~55% yield for pyrano[3,2-c]quinoline derivatives .

Q. What strategies improve regioselectivity in electrophilic substitutions (e.g., bromination or formylation)?

Q. How do structural modifications (e.g., substitution at C-4) alter anticancer activity?

- Mannich Reactions : Introduce piperidine/morpholine moieties at C-3 via paraformaldehyde-mediated coupling (e.g., 2-amino-3-(piperidin-1-ylmethyl)quinolin-4(1H)-one, 70% yield) .

- Biological Impact : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced apoptosis in cancer cells (e.g., MCF-7) via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.